molecular formula C10H12ClF2NO2 B12094461 (R)-b-Amino-2,4-difluoro-benzenebutanoic acid

(R)-b-Amino-2,4-difluoro-benzenebutanoic acid

Cat. No.: B12094461
M. Wt: 251.66 g/mol
InChI Key: JSUDTKJIUZNGOH-UHFFFAOYSA-N
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Description

®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential in medicinal chemistry. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-3-aminobutanoic acid.

    Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with ®-3-aminobutanoic acid in the presence of a suitable catalyst to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure consistent product quality.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The difluorophenyl group can be reduced to form various fluorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Fluorinated derivatives.

    Substitution Products: Various substituted amino acids.

Chemistry:

    Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

    Chiral Building Block: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Interactions: Studied for its interactions with proteins and potential as a ligand in biochemical assays.

Medicine:

    Neurological Disorders: Explored for its therapeutic potential in treating conditions such as epilepsy and neuropathic pain.

    Drug Development: Used in the development of novel drugs with improved efficacy and reduced side effects.

Industry:

    Chemical Manufacturing: Employed in the production of specialty chemicals and advanced materials.

    Research and Development: Utilized in R&D for the discovery of new chemical entities.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as:

    Neurotransmitter Receptors: Modulates the activity of neurotransmitter receptors in the central nervous system.

    Ion Channels: Influences the function of ion channels, affecting neuronal excitability and signal transmission.

    Enzymatic Pathways: Inhibits or activates enzymes involved in key metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
  • (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride
  • ®-3-Amino-4-(2,3-difluorophenyl)butanoic acid hydrochloride

Uniqueness:

  • Fluorine Substitution Pattern: The specific positioning of fluorine atoms on the phenyl ring imparts unique chemical and biological properties.
  • Chirality: The ®-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart.
  • Reactivity: The presence of both amino and difluorophenyl groups allows for diverse chemical transformations and applications.

This detailed article provides a comprehensive overview of ®-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H

InChI Key

JSUDTKJIUZNGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl

Origin of Product

United States

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